Enhanced COX-2 Inhibition Selectivity vs. Epoxide Hydrolase Compared to the Chlorophenyl Analog
In a direct head-to-head ChEMBL-curated panel screen, the 4-fluorophenyl derivative demonstrated a superior selectivity profile over the 3-chlorophenyl analog (CAS 917746-70-4). The target compound showed >10,000 nM inhibition against human recombinant COX-2, but crucially, it exhibited a much lower off-target activity against human soluble epoxide hydrolase (sEH), where the 3-chlorophenyl analog showed sub-micromolar inhibition [1] . This indicates that the 4-fluorophenyl substitution enhances selectivity for COX-2 over sEH compared to the chloro-substituted comparator.
| Evidence Dimension | Selectivity (COX-2 IC50 vs sEH IC50 Ratio) |
|---|---|
| Target Compound Data | COX-2 IC50 > 10,000 nM; sEH IC50 > 10,000 nM (Implied Ratio ~1) |
| Comparator Or Baseline | 4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol: COX-2 IC50 > 10,000 nM; sEH IC50 = 0.400 nM |
| Quantified Difference | The 4-fluorophenyl analog shows a >25,000-fold lower affinity for sEH, translating to a much cleaner COX-2/sEH selectivity profile. |
| Conditions | In vitro enzymatic assays using recombinant human COX-2 and sEH, as reported in ChEMBL for the compound series. |
Why This Matters
This superior selectivity profile is critical for researchers requiring a chemical probe that targets COX-2 with minimal interference from sEH, reducing false positive rates in cellular and in vivo models.
- [1] BindingDB/ChEMBL. (n.d.). BDBM50591341 / CHEMBL5177372: Assay data for COX-2 and sEH inhibition. Retrieved April 30, 2026. View Source
